
1-Nonyl-5-phenyl-1H-1,2,3-triazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nonyl-5-phenyl-1H-1,2,3-triazole-4-carbonitrile is a member of the 1,2,3-triazole family, which is known for its unique properties and wide range of applications in various fields such as medicinal chemistry, materials science, and chemical biology. The 1,2,3-triazole moiety is particularly valued for its stability, ability to mimic amide bonds, and its presence in many bioactive compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is highly regioselective and efficient, providing high yields of the desired triazole product . The general procedure involves the reaction of a nonyl azide with a phenylacetylene in the presence of a copper catalyst, such as copper(I) iodide, under mild conditions.
Industrial Production Methods
In an industrial setting, the synthesis of 1-Nonyl-5-phenyl-1H-1,2,3-triazole-4-carbonitrile can be scaled up using continuous flow chemistry techniques. This method allows for better control over reaction conditions, improved safety, and higher throughput compared to traditional batch processes . The use of heterogeneous catalysts, such as copper-on-charcoal, can further enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
1-Nonyl-5-phenyl-1H-1,2,3-triazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazole ring or the substituents attached to it.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-Nonyl-5-phenyl-1H-1,2,3-triazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties, such as anticancer, antifungal, and antibacterial agents.
Chemical Biology: It is employed in the development of bioconjugates and probes for studying biological processes.
Materials Science: The compound is used in the design of novel materials with unique properties, such as high thermal stability and conductivity.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Nonyl-5-phenyl-1H-1,2,3-triazole-4-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, triazole derivatives are known to inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes, by blocking the enzyme 14-α-demethylase . This leads to the accumulation of toxic sterol intermediates and disruption of the fungal cell membrane .
Comparison with Similar Compounds
Similar Compounds
1-Nonyl-1H-1,2,3-triazole-4-carbonitrile: Similar structure but lacks the phenyl group.
5-Phenyl-1H-1,2,3-triazole-4-carbonitrile: Similar structure but lacks the nonyl group.
1-Nonyl-5-phenyl-1H-1,2,4-triazole-3-thiol: Contains a thiol group instead of a nitrile group.
Uniqueness
1-Nonyl-5-phenyl-1H-1,2,3-triazole-4-carbonitrile is unique due to the presence of both nonyl and phenyl groups, which can enhance its lipophilicity and potential interactions with biological targets. This combination of substituents can lead to improved bioactivity and selectivity compared to other triazole derivatives .
Properties
CAS No. |
89844-80-4 |
|---|---|
Molecular Formula |
C18H24N4 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-nonyl-5-phenyltriazole-4-carbonitrile |
InChI |
InChI=1S/C18H24N4/c1-2-3-4-5-6-7-11-14-22-18(17(15-19)20-21-22)16-12-9-8-10-13-16/h8-10,12-13H,2-7,11,14H2,1H3 |
InChI Key |
LHTLVOQDNMCZAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN1C(=C(N=N1)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione](/img/structure/B14390082.png)
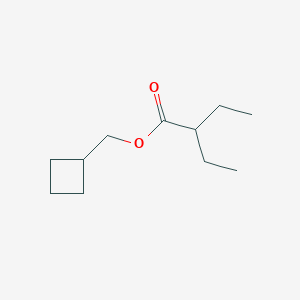

![2-Chloro-3-nitro-4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14390095.png)
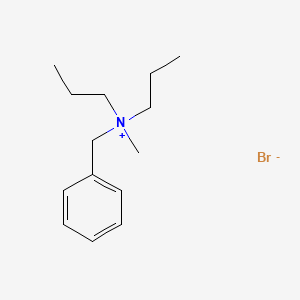
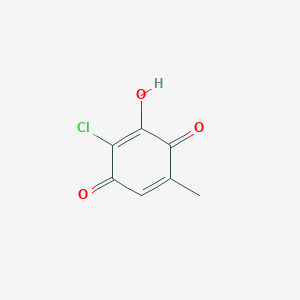
![6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14390123.png)
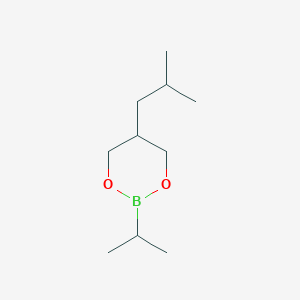
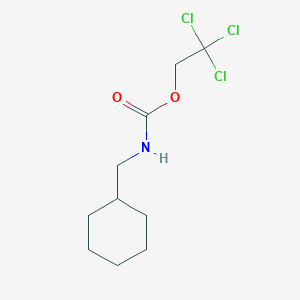
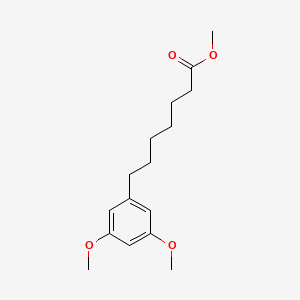

![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14390159.png)
